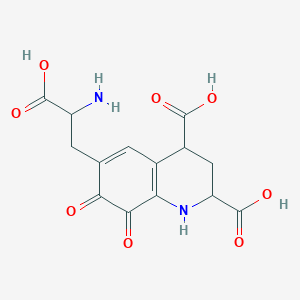
6-(2-Amino-2-carboxyethyl)-7,8-dioxo-1,2,3,4,7,8-hexahydroquinoline-2,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-amino-2-carboxyethyl)-7,8-dioxo-1,2,3,4,7,8-hexahydroquinoline-2,4-dicarboxylic acid is a tricarboxylic acid, an organic heterobicyclic compound and a member of orthoquinones. It is a conjugate acid of a 6-(2-azaniumyl-2-carboxylatoethyl)-7,8-dioxo-1,2,3,4,7,8-hexahydroquinoline-2,4-dicarboxylate.
Aplicaciones Científicas De Investigación
Crystal Structure and Deprotonation
- Preferential Deprotonation and Conformational Stability : The crystal structures of salts derived from dicarboxylic acids including derivatives of 6-(2-Amino-2-carboxyethyl)-7,8-dioxo-1,2,3,4,7,8-hexahydroquinoline-2,4-dicarboxylic acid were studied to understand the packing effect in crystal structures. It highlighted the importance of weak interactions in stabilizing certain conformers and deprotonated species in the solid state (Barooah et al., 2008).
Analytical Chemistry
- Profiling and Quantitation of Amine Group Containing Metabolites : This research utilized derivatives of the compound for derivatization of primary and secondary amines, including amino acids and neurotransmitters, facilitating their fractionation and quantification using liquid chromatography-electrospray ionization-mass spectrometry (Boughton et al., 2011).
Fluorescence Studies and Nucleotide Labeling
- Synthesis and Fluorescence Studies : Novel fluorophores related to the compound were synthesized and studied for their fluorescence properties in various solvents. Some of these fluorophores were used to label oligodeoxyribonucleotides, showing good fluorescence signals and higher hybridization affinity (Singh & Singh, 2007).
Synthesis and Drug Development
- Synthesis of Fluorescently Labelled Phosphoramidites : The compound's derivatives were used for the synthesis of fluorescently labelled phosphoramidites, which are important in the development of novel oligonucleotides for therapeutic applications (Singh & Singh, 2006).
- Development of Antitumor Leads : A novel isoquinoline compound, incorporating isoquinoline-3-carboxylic acids (a derivative of the compound ), showed promising results in anti-tumor activity, indicating potential as a lead for future cancer treatment studies (Gao et al., 2015).
Propiedades
Fórmula molecular |
C14H14N2O8 |
|---|---|
Peso molecular |
338.27 g/mol |
Nombre IUPAC |
6-(2-amino-2-carboxyethyl)-7,8-dioxo-1,2,3,4-tetrahydroquinoline-2,4-dicarboxylic acid |
InChI |
InChI=1S/C14H14N2O8/c15-7(13(21)22)2-4-1-5-6(12(19)20)3-8(14(23)24)16-9(5)11(18)10(4)17/h1,6-8,16H,2-3,15H2,(H,19,20)(H,21,22)(H,23,24) |
Clave InChI |
UMYDVEVERVKIFT-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(C(=O)C(=O)C(=C2)CC(C(=O)O)N)NC1C(=O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



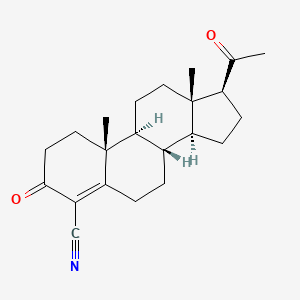
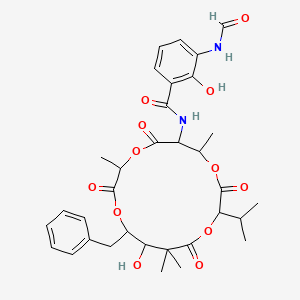
![5-chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2R,4R,5R)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1248063.png)
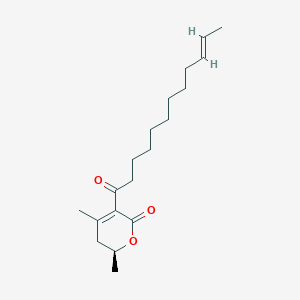
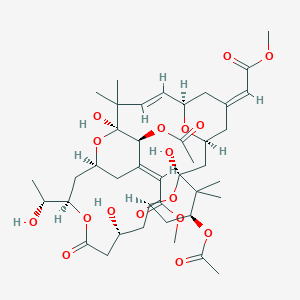
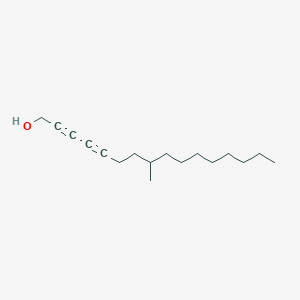



![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide](/img/structure/B1248077.png)



